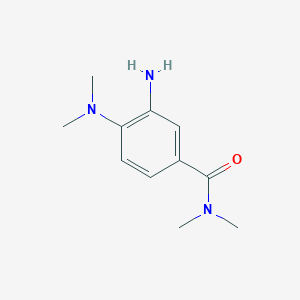![molecular formula C12H15N3O2 B2916531 1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926232-16-8](/img/structure/B2916531.png)
1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The compound also has a carboxylic acid group attached to the 5-position of the pyridine ring and a 3-methylbutyl group attached to the 1-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[3,4-b]pyridine core, with the 3-methylbutyl and carboxylic acid groups providing additional structural features .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical carboxylic acid reactions, such as esterification and amide formation . The pyrazolo[3,4-b]pyridine core may also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound having acidic properties . The exact physical properties, such as melting point, boiling point, and solubility, would depend on the specific structure and would need to be determined experimentally .科学的研究の応用
Synthesis and Functionalization
1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a versatile chemical structure that can undergo various functionalization reactions to create new compounds with potential applications in scientific research. For example, the functionalization reactions of related pyrazole derivatives have been explored to produce compounds with varied structures through the reaction of acid chlorides with diamines, leading to pyrazole-3-carboxamides and imidazo[4,5-b]pyridine derivatives. These synthetic pathways are critical for the development of novel molecules with potential pharmacological properties or for material science applications (Yıldırım, Kandemirli, & Demir, 2005).
Computational Studies
Computational and theoretical studies on pyrazolo[3,4-b]pyridine derivatives provide insights into the molecular structure, stability, and reaction mechanisms of these compounds. For instance, quantum-chemical calculations have been used to study the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, shedding light on the electronic structures and the energetics of the reactions involved. Such studies are foundational in predicting the behavior of new derivatives and in guiding synthetic strategies for developing compounds with desired properties (Yıldırım, Kandemirli, & Akçamur, 2005).
Structural and Vibrational Spectra Analysis
The investigation of the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives through spectroscopic methods such as FT-IR and FT-Raman, coupled with density functional theory (DFT) calculations, enables the characterization of these compounds at a molecular level. This analytical approach provides valuable information on the vibrational modes, molecular geometry, and potential tautomeric forms, which are essential for understanding the chemical behavior and properties of these compounds (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Antimycobacterial Activity
The antimycobacterial activity of pyrazolo[3,4-b]pyridine derivatives has been explored, with certain substituted isosteres showing significant activity against Mycobacterium tuberculosis. These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing new antimicrobial agents, especially in the context of tuberculosis treatment. The exploration of different substituents and structural analogs could lead to the identification of compounds with enhanced efficacy and specificity (Gezginci, Martin, & Franzblau, 1998).
Synthesis of N-fused Heterocycles
The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been demonstrated as an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This synthetic strategy is valuable for the preparation of N-fused heterocycles, which are important structures in medicinal chemistry due to their diverse biological activities (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The specific interactions would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets of the compound and the nature of its interaction with these targets .
特性
IUPAC Name |
1-(3-methylbutyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8(2)3-4-15-11-9(7-14-15)5-10(6-13-11)12(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAEQTUPDWQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC=C(C=C2C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)
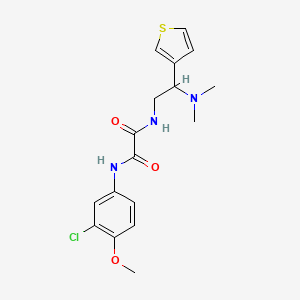
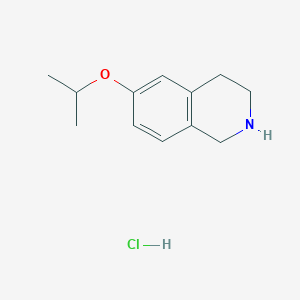
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)

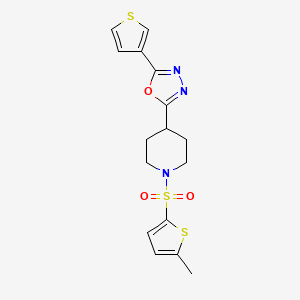
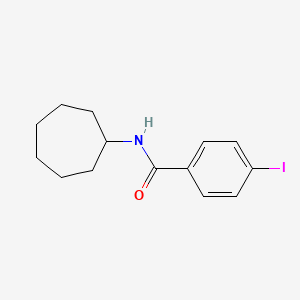
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
